molecular formula C17H11BrN2O3 B5154998 2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione

2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione

Cat. No. B5154998
M. Wt: 371.2 g/mol
InChI Key: CLZCBGUDGJFKEO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione, commonly known as BRD4 inhibitor, is a small molecule drug that has gained significant attention in the field of cancer research. This compound is known to selectively inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, which plays a crucial role in the regulation of gene transcription.

Mechanism of Action

BRD4 inhibitor selectively binds to the bromodomains of BRD4, preventing it from interacting with acetylated histones and transcription factors. This leads to the inhibition of gene transcription, particularly of oncogenes that are commonly overexpressed in cancer cells. In addition, BRD4 inhibitor has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
BRD4 inhibitor has been shown to have a wide range of biochemical and physiological effects. In addition to inhibiting gene transcription and inducing apoptosis, it has been shown to inhibit angiogenesis, reduce inflammation, and modulate the immune response. These effects make it a promising candidate for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRD4 inhibitor is its selectivity for BRD4 and its ability to inhibit gene transcription without affecting normal cells. However, it has been shown to have limited efficacy in some cancer types, and its long-term safety and toxicity profiles are still being evaluated. In addition, the synthesis of BRD4 inhibitor can be challenging and time-consuming, making it difficult to produce large quantities for clinical trials.

Future Directions

There are several future directions for the research and development of BRD4 inhibitor. One potential area of focus is the identification of biomarkers that can predict the response of cancer cells to BRD4 inhibitor, allowing for more targeted therapy. In addition, the development of more potent and selective BRD4 inhibitors is an active area of research. Finally, the combination of BRD4 inhibitor with other chemotherapeutic agents is being explored as a potential strategy to improve efficacy and reduce toxicity.

Synthesis Methods

BRD4 inhibitor can be synthesized using a variety of methods, including Suzuki coupling, Sonogashira coupling, and Heck coupling. One of the most commonly used methods involves the reaction of 4-bromo-3-nitrobenzoic acid with propargylamine to form 4-bromo-3-nitrophenylpropargylamine. This intermediate is then reacted with 3-aminophthalic anhydride to form BRD4 inhibitor.

Scientific Research Applications

BRD4 inhibitor has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In addition, BRD4 inhibitor has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3/c18-12-7-5-11(6-8-12)15(21)9-10-19-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-10,19H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZCBGUDGJFKEO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC=CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N/C=C/C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione

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